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Compound of Interest

Compound Name: 4-Acetylmorpholine

Cat. No.: B157445 Get Quote

For researchers, scientists, and drug development professionals engaged in the synthesis and

characterization of morpholine derivatives, unambiguous structural confirmation is paramount.

This guide provides a comparative analysis of the spectroscopic data for 4-Acetylmorpholine,

alongside its parent compound, Morpholine, and a structurally similar N-acetylated cyclic

amine, N-Acetylpiperidine. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared

(IR) spectroscopy, and mass spectrometry (MS), serves as a crucial reference for compound

verification and quality control.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Acetylmorpholine and its

comparators. These values are compiled from various spectral databases and literature

sources, providing a reliable baseline for experimental verification.

¹H Nuclear Magnetic Resonance (NMR) Data
Compound Chemical Shift (δ) ppm

4-Acetylmorpholine
2.09 (s, 3H, CH₃), 3.45-3.55 (m, 4H, N-CH₂),

3.60-3.70 (m, 4H, O-CH₂)

Morpholine
2.87 (t, 4H, N-CH₂), 3.73 (t, 4H, O-CH₂), 1.95 (s,

1H, NH)[1][2]

N-Acetylpiperidine
2.05 (s, 3H, CH₃), 1.50-1.70 (m, 6H, CH₂), 3.40-

3.50 (m, 4H, N-CH₂)[3][4]
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¹³C Nuclear Magnetic Resonance (NMR) Data
Compound Chemical Shift (δ) ppm

4-Acetylmorpholine
21.3 (CH₃), 41.8, 45.8 (N-CH₂), 66.5 (O-CH₂),

169.0 (C=O)

Morpholine 46.1 (N-CH₂), 67.2 (O-CH₂)[5]

N-Acetylpiperidine
21.4 (CH₃), 24.6, 25.6, 26.5 (CH₂), 42.1, 46.8

(N-CH₂), 169.2 (C=O)[4][6]

Infrared (IR) Spectroscopy Data
Compound Key Absorptions (cm⁻¹)

4-Acetylmorpholine
~2920 (C-H stretch), ~1645 (C=O, amide I

band), ~1115 (C-O-C stretch)

Morpholine
~3350 (N-H stretch), ~2850-2950 (C-H stretch),

~1115 (C-O-C stretch)[7][8][9]

N-Acetylpiperidine
~2930 (C-H stretch), ~1640 (C=O, amide I

band)

Mass Spectrometry (MS) Data
Compound Molecular Ion (m/z) Key Fragments (m/z)

4-Acetylmorpholine 129 86, 70, 57, 43

Morpholine 87[10][11] 57, 56, 42, 30[10][11]

N-Acetylpiperidine 127[12][13] 84, 70, 56, 43[12][13]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Instrument parameters may require optimization based on the specific

equipment and sample concentration.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is

fully dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the data by applying a Fourier transform, phase correction, and baseline

correction. Reference the spectrum to the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an

acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum, referencing to the solvent peaks.
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto

the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a

thin liquid film.

Instrument Setup:

Place the salt plates in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the clean, empty sample holder.

Acquisition:

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the analyte (typically 10-100 µg/mL) in a

volatile organic solvent such as dichloromethane or hexane.[14]

Instrument Setup:

Set the GC oven temperature program. A typical program might start at 50-100 °C and

ramp up to 250-300 °C at a rate of 10-20 °C/min.

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

Acquisition:

Inject 1 µL of the sample solution into the GC.
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The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Scan a mass range of m/z 35-500.

Data Analysis: The resulting total ion chromatogram (TIC) will show peaks for each

separated component. The mass spectrum for each peak can be extracted and analyzed for

its molecular ion and fragmentation pattern.

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 4-Acetylmorpholine.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 4-
Acetylmorpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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